

A Comparative Guide to the Brightness of Cy7 Formulations

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Compound of Interest

Compound Name: Cy7 NHS ester

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For researchers, scientists, and drug development professionals working in near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is critical for achieving high-sensitivity and high-resolution results. Cyanine 7 (Cy7) and its derivatives are popular choices for these applications due to their emission properties within the NIR window, which allows for deeper tissue penetration and reduced autofluorescence from biological samples.^[1] However, the performance of Cy7 can vary significantly between different formulations and suppliers. This guide provides an objective comparison of the brightness of various Cy7 formulations, supported by available experimental data, to aid in the selection of the most suitable probe for your research needs.

Understanding Cy7 Brightness

The brightness of a fluorophore is a key performance metric, determined by two fundamental photophysical properties: the molar extinction coefficient (ϵ) and the fluorescence quantum yield (Φ). The molar extinction coefficient quantifies how efficiently a molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The theoretical brightness is often expressed as the product of these two values ($\epsilon \times \Phi$).

In practical applications, other factors such as photostability (resistance to photobleaching), water solubility, and the effects of conjugation to biomolecules also significantly impact the effective brightness and overall performance of a fluorescent probe.^[1]

Quantitative Comparison of Cy7 Formulations

The following table summarizes the key photophysical properties of various Cy7 formulations from different commercial sources. It is important to note that values can vary depending on the specific experimental conditions (e.g., solvent, pH) under which they were measured.

Formulation	Supplier	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Calculated Brightness ($\epsilon \times \Phi$)	Key Features
Cy7 NHS Ester	Cytiva (formerly GE Healthcare)	200,000	0.28	56,000	Amine-reactive, suitable for labeling proteins and nucleic acids. [2]
Cyanine7 Alkyne	Lumiprobe	199,000	0.3	59,700	Suitable for click chemistry conjugation. [3]
Cyanine7 Amine	Lumiprobe	Not Specified	0.3	Not Specified	For conjugation with activated esters. [4]
sulfo-Cyanine7 NHS Ester	Lumiprobe	Not Specified	Not Specified	Not Specified	Water-soluble, with a quantum yield stated to be improved by 20% and higher photostability compared to the parent Cy7. [5]
Cy7® NHS Ester	AAT Bioquest	Not Specified	Not Specified	Not Specified	Amine-reactive, with triethylammo

					nium salt formulation for enhanced aqueous solubility.[6]
					Water-soluble with stated improved quantum yield and photostability. [7]
sulfo- Cyanine7 NHS ester	Antibodies.co m	240,600	Not Specified	Not Specified	

Note: The brightness of cyanine dyes can be significantly affected by their local environment and conjugation to biomolecules. For instance, the fluorescence of Cy7 can be quenched upon conjugation to proteins at high dye-to-protein ratios.[8]

Experimental Protocols

To ensure reproducible and comparable results when evaluating different Cy7 formulations, it is essential to follow standardized experimental protocols.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a series of dilutions of the dye solution using a spectrophotometer and applying the Beer-Lambert law.

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes with a 1 cm path length
- The Cy7 formulation of interest
- High-purity solvent (e.g., DMSO, water, or PBS)

Protocol:

- Prepare a stock solution of the Cy7 derivative in a suitable solvent at a known concentration.
- From the stock solution, prepare a series of dilutions in the desired final solvent.
- Measure the absorbance of each dilution at the maximum absorption wavelength (λ_{max}). Use the same solvent as a blank.
- Plot the absorbance values against the corresponding concentrations.
- According to the Beer-Lambert law ($A = \epsilon cl$, where A is absorbance, ϵ is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the resulting linear plot is the molar extinction coefficient when the path length is 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.

Materials:

- Fluorometer
- Solvent for both the sample and a reference standard
- Reference standard with a known quantum yield in the NIR range (e.g., IR-125)

Protocol:

- Prepare dilute solutions of both the Cy7 derivative and the reference standard in the same solvent. Ensure the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- Measure the absorbance of each solution at the excitation wavelength.
- Acquire the fluorescence emission spectra of the sample and the reference standard using the same excitation wavelength and instrument settings.

- Integrate the area under the emission curves for both the sample and the reference.
- Calculate the quantum yield of the sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.

Materials:

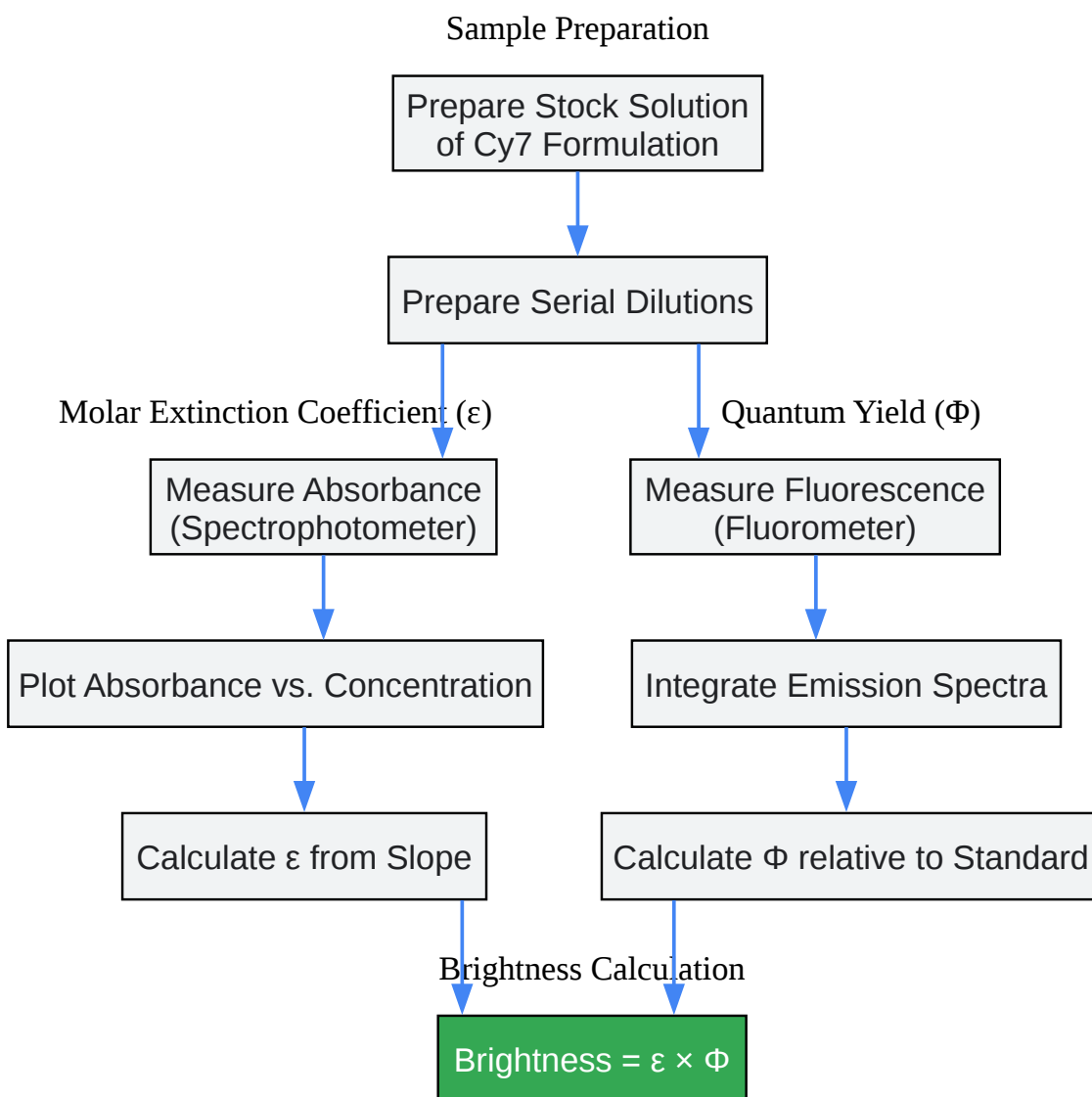
- Fluorometer or fluorescence microscope with a stable light source
- Cy7 formulation solution
- Software for time-lapse imaging and intensity measurement

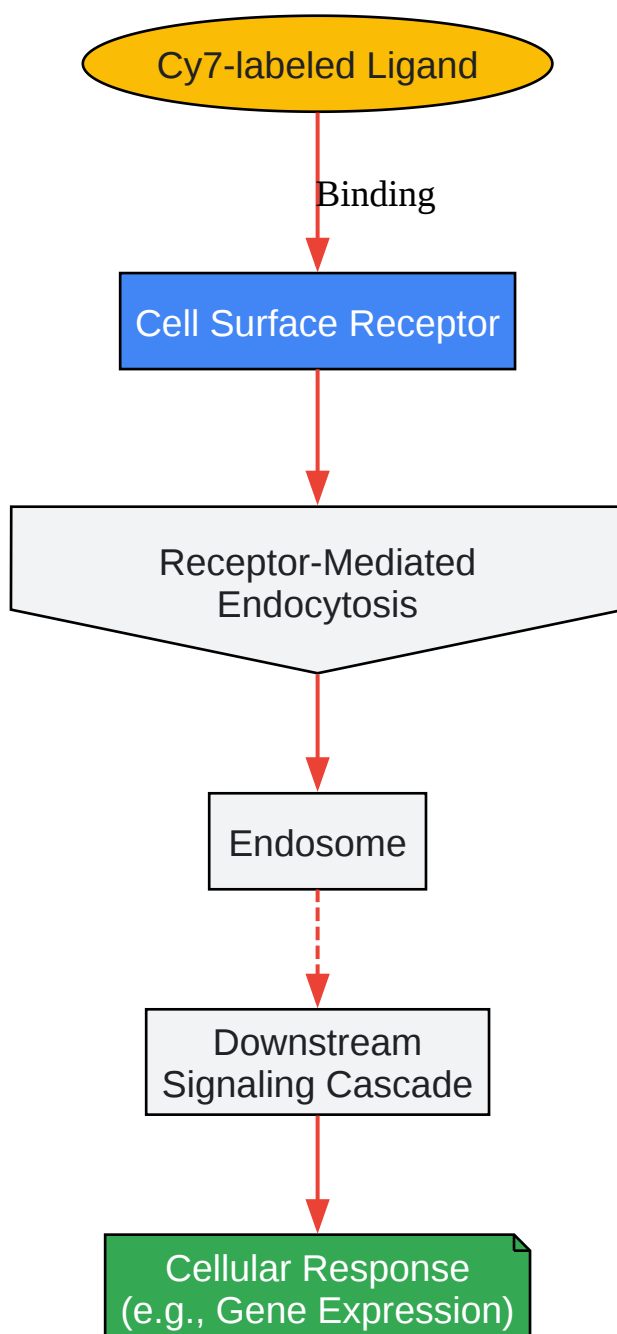
Protocol:

- Prepare a solution of the Cy7 formulation at a known concentration.
- Place the solution in the fluorometer or on the microscope stage.
- Continuously illuminate the sample with a specific excitation wavelength and intensity.
- Record the fluorescence intensity at regular intervals over a defined period.
- Plot the fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability. A common metric is the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease by 50%.

Visualizations

Experimental Workflow for Evaluating Cy7 Brightness





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